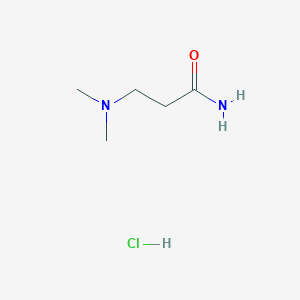

3-(Dimethylamino)propanamide hydrochloride

Description

Structural Significance and Fundamental Reactivity Considerations for the 3-(Dimethylamino)propanamide (B2362980) Moiety

The chemical behavior of 3-(Dimethylamino)propanamide hydrochloride is dictated by the interplay of its two primary functional groups: the primary amide and the tertiary amine. The 3-(dimethylamino)propyl moiety is a structural feature found in numerous biologically active compounds, highlighting its significance in medicinal chemistry.

The tertiary dimethylamino group imparts basicity and nucleophilicity to the molecule. Its lone pair of electrons can participate in nucleophilic substitution reactions, such as alkylation with alkyl halides. smolecule.com The electron-donating nature of this group can also influence the reactivity of other parts of the molecule. smolecule.com

The primary amide group is a crucial functional group in biomolecules and synthetic compounds alike. nih.govajchem-a.com It can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen), which influences the molecule's physical properties and intermolecular interactions. nih.govajchem-a.com The amide bond itself is subject to hydrolysis under acidic or basic conditions, breaking down into a carboxylic acid and an amine. The compound can also undergo oxidation to yield corresponding amides or nitriles, and reduction with common reducing agents like lithium aluminum hydride can convert the amide to a primary amine. smolecule.com

| Property | Value |

|---|---|

| IUPAC Name | 3-(dimethylamino)propanamide;hydrochloride |

| Molecular Formula | C₅H₁₃ClN₂O |

| Molecular Weight | 152.62 g/mol |

| CAS Number | 1000395-57-2 |

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Can be oxidized to form corresponding amides or nitriles. smolecule.com | Potassium permanganate (B83412) smolecule.com |

| Reduction | Can be reduced to form primary amines. smolecule.com | Lithium aluminum hydride, Sodium borohydride (B1222165) smolecule.com |

| Substitution | The dimethylamino group can undergo nucleophilic substitution. smolecule.com | Alkyl halides, Acyl chlorides smolecule.com |

| Hydrolysis | The amide bond can be cleaved under acidic or basic conditions. | Acids, Bases |

Evolution of Research Trajectories Involving Aminopropyl Amide Scaffolds

The amide functional group is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. nih.gov The incorporation of an aminopropyl chain, particularly with a terminal dimethylamino group, has been a long-standing strategy in drug discovery. This specific scaffold is a key component in a range of pharmaceuticals, notably those targeting the central nervous system. For instance, the tricyclic antidepressant Imipramine and the antipsychotic Chlorpromazine both feature the 3-(dimethylamino)propyl side chain, which is crucial for their pharmacological activity. chemicalbook.comrsc.org The development of such drugs in the mid-20th century marked a significant milestone, demonstrating the utility of this scaffold in creating potent bioactive molecules.

Research trajectories have since evolved from incorporating these scaffolds into small-molecule drugs to utilizing them in the construction of advanced functional materials. A contemporary application is in the field of gene therapy, where 3-(Dimethylamino)propanamide hydrochloride is used to create cationic copolymers for the delivery of siRNA. smolecule.com This represents a shift from a purely pharmacological role to one in sophisticated drug delivery systems.

Furthermore, the broader field of scaffold development has seen a move towards creating synthetic mimics of complex biological molecules. Researchers are designing novel backbones, including those based on arylamides, to replicate the structure and function of naturally occurring antimicrobial peptides (AMPs). nih.gov These synthetic mimics of antimicrobial peptides (SMAMPs) aim to overcome the limitations of natural peptides, such as susceptibility to degradation. nih.gov This line of research underscores a significant evolution: from using the aminopropyl amide scaffold as a component in traditional pharmaceuticals to employing its fundamental principles in the de novo design of complex, functional macromolecules with tailored biological activities.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(dimethylamino)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDULRFGFBRPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Dimethylamino Propanamide Hydrochloride and Its Derivatives

Direct Amidation and Nucleophilic Substitution Routes

Direct amidation and nucleophilic substitution represent the most straightforward approaches to constructing the core 3-(dimethylamino)propanamide (B2362980) structure. These methods typically involve the formation of the amide bond from a carboxylic acid or its derivative and an amine.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of direct amidation reactions is highly dependent on carefully optimized reaction conditions, including temperature, reaction time, and the molar ratio of reactants and catalysts. Research has shown that variations in these parameters can significantly impact both the yield and purity of the final product. For instance, in boric acid-catalyzed amidation, adjusting the catalyst loading and reaction time is crucial. sciepub.comsciepub.com While a lower catalyst concentration (1 mol%) may require a longer reaction time (20 hours) to achieve a high yield, increasing the catalyst amount (e.g., 50 mol%) can shorten the duration to 8 hours, though this may slightly lower the yield. sciepub.comsciepub.com

Temperature is another critical factor. Many amidation and nucleophilic substitution reactions are performed at elevated temperatures to drive the reaction to completion. For example, some processes are conducted at reflux, with temperatures ranging from 60°C to 140°C in solvents like toluene. sciepub.comsciepub.commdpi.com The choice of temperature is often a trade-off between reaction rate and the potential for side reactions that could compromise the purity of the product.

| Catalyst/Method | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Boric Acid | 1 | Reflux | 20 | Toluene | 89 |

| Boric Acid | 10-25 | Reflux | 8 | Toluene | ~85-89 |

| Boric Acid | 50 | Reflux | 5 | Toluene | <89 |

| Ni/NHC System | 10 (Ni(cod)₂) | 140 | 16 | Toluene | Varies |

| Fe(III) chloride | Not specified | 80 | 1.5-3 | Solvent-free | Varies |

Investigations into Solvent Effects and Catalysis

The selection of an appropriate solvent and catalyst is paramount in directing the outcome of substitution reactions. The polarity of the solvent can significantly influence reaction rates. wfu.edulibretexts.orglibretexts.orgsurrey.ac.ukwizeprep.com Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often favored for SN2 reactions as they can dissolve the nucleophile while not solvating it so strongly as to reduce its reactivity. wfu.eduwizeprep.com In contrast, polar protic solvents like water or alcohols can stabilize carbocation intermediates, favoring SN1 pathways, but may hinder SN2 reactions by solvating the nucleophile. libretexts.orglibretexts.org

A variety of catalysts have been explored to facilitate direct amidation. Boron-based catalysts, such as boric acid and diboron (B99234) derivatives, have proven effective in activating carboxylic acids towards nucleophilic attack by amines. sciepub.comsciepub.commdpi.com The mechanism is believed to involve the formation of a mixed anhydride (B1165640) intermediate, which is more reactive than the parent carboxylic acid. sciepub.comsciepub.com Transition metal catalysts, including those based on nickel and iron, have also been successfully employed for the direct amidation of esters, often under solvent-free conditions. mdpi.com

Multistep Synthetic Pathways Involving Precursor Functionalization

For more complex derivatives or when direct methods are not feasible, multistep synthetic routes are employed. These pathways often involve the initial synthesis of a functionalized precursor, which is then converted to the final amide product.

Acrylonitrile-Mediated Amination and Subsequent Reduction

A common multistep approach begins with the reaction of dimethylamine (B145610) with acrylonitrile. This reaction, typically a Michael addition, forms 3-(dimethylamino)propanenitrile (B47339). This intermediate is a key precursor that can then be converted to the desired propanamide. The initial amination can be facilitated by methods such as microwave-assisted synthesis, which can offer advantages in terms of reaction time and efficiency.

The subsequent conversion of the nitrile group of 3-(dimethylamino)propanenitrile to a primary amide is achieved through partial hydrolysis. lumenlearning.comlibretexts.orgrsc.orggoogle.comresearchgate.net This transformation can be catalyzed by either acids or bases. lumenlearning.comlibretexts.orgrsc.org Under these conditions, water acts as the nucleophile, attacking the nitrile carbon to ultimately form the amide. Careful control of reaction conditions is necessary to prevent over-hydrolysis to the corresponding carboxylic acid. rsc.org Alternatively, reductive methods using catalysts like Raney nickel can convert nitriles to primary amines. semanticscholar.orgtandfonline.comumich.eduwikipedia.orgwikipedia.org

Strategies for Chiral Synthesis of Enantiopure Aminopropanamide Structures

The synthesis of enantiomerically pure aminopropanamide derivatives is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis strategies are employed to control the stereochemistry of the final product. These methods often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity. nih.govresearchgate.netyoutube.comnih.govrsc.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, with chiral amines and their derivatives being used to catalyze reactions with high enantioselectivity. nih.govresearchgate.netyoutube.com For example, chiral quaternary ammonium (B1175870) salts derived from binaphthol have been designed as phase-transfer catalysts for the asymmetric synthesis of amino acid derivatives. nih.gov Biocatalytic approaches, utilizing enzymes such as oxidoreductases, also offer a highly selective means of producing chiral amines under mild conditions. nih.gov Furthermore, racemization-free coupling reagents have been developed to preserve the stereochemical integrity of chiral starting materials during amide bond formation. rsc.org

Industrial-Scale Synthesis Research and Process Intensification

Translating synthetic methodologies from the laboratory to an industrial scale presents unique challenges, including the need for efficiency, safety, and sustainability. Process intensification (PI) is a key area of research focused on developing smaller, more efficient, and safer manufacturing processes. ccdcindia.comcetjournal.itresearchgate.netresearchgate.net

For amidation reactions, PI strategies include shifting from traditional batch reactors to continuous flow systems. ccdcindia.com Continuous processes can offer better heat and mass transfer, leading to improved reaction control, higher yields, and enhanced safety, which is particularly important for highly exothermic reactions. cetjournal.it The use of novel reactor designs, such as microreactors or reactors with static mixers, can further enhance mixing and heat exchange. ccdcindia.com Other PI techniques being explored for amide synthesis include the use of continuous extraction for product purification and wiped film evaporators for efficient solvent removal. researchgate.net These advanced manufacturing technologies aim to reduce equipment size, energy consumption, and waste generation, making the industrial production of 3-(dimethylamino)propanamide hydrochloride and its derivatives more economically viable and environmentally friendly. ccdcindia.comresearchgate.net

Purification and Isolation Techniques for High-Purity Research Samples

The synthesis of 3-(Dimethylamino)propanamide hydrochloride and its derivatives often yields crude products containing unreacted starting materials, byproducts, and other impurities. Achieving high purity, essential for research applications, necessitates effective purification and isolation techniques. The choice of method is dictated by the physicochemical properties of the target compound and the nature of the impurities. Common strategies include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the desired compound while impurities remain in the solvent.

For the free base, 3-(Dimethylamino)propanamide, ethanol (B145695) has been identified as a suitable recrystallization solvent. The general procedure involves dissolving the crude amide in a minimal amount of hot ethanol and then allowing the solution to cool slowly. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

For the hydrochloride salt, a similar principle applies, though the choice of solvent may differ. A solvent system in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures would be ideal. Mixed solvent systems, such as ethanol/diethyl ether or methanol/acetone, are often employed for the recrystallization of amine hydrochlorides. The selection of an appropriate solvent system is critical and is typically determined empirically.

Table 1: Recrystallization Parameters for Amine Compounds

| Compound Type | Common Solvents/Solvent Systems | General Observations |

| Free Base Amines | Ethanol, Methanol, Isopropanol | Often soluble in alcohols and can be precipitated by adding a less polar solvent. |

| Amine Hydrochlorides | Ethanol/Diethyl Ether, Methanol/Acetone, Water/Isopropanol | The hydrochloride salt's polarity influences solvent choice. The addition of a non-polar "anti-solvent" can induce precipitation. |

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For derivatives of 3-(Dimethylamino)propanamide, silica (B1680970) gel is a commonly used stationary phase due to its polarity.

A typical procedure involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude product is then loaded onto the top of the column and eluted with a solvent system of increasing polarity. For the purification of the free base, 3-(Dimethylamino)propanamide, a gradient elution with an ethyl acetate/hexane mixture has been reported to be effective. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 2: Typical Column Chromatography Conditions for Amino Amides

| Parameter | Description | Example for a Related Compound |

| Stationary Phase | The solid adsorbent that retains the compounds. | Silica Gel |

| Mobile Phase | The solvent or solvent mixture that moves the compounds through the column. | Gradient of Ethyl Acetate in Hexane |

| Elution | The process of passing the mobile phase through the column. | Gradient elution, starting with a low polarity mixture and gradually increasing the polarity. rsc.org |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC)

For achieving very high levels of purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. This technique utilizes high pressure to pass the solvent through a column packed with smaller particles, resulting in higher resolution separations.

While specific HPLC purification protocols for 3-(Dimethylamino)propanamide hydrochloride are not extensively detailed in the available literature, methods for analyzing related dimethylamino compounds can be adapted for preparative purposes. researchgate.netnih.gov Reversed-phase columns, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water with a modifying agent like formic acid or trifluoroacetic acid), are commonly used for polar compounds like amine hydrochlorides. helixchrom.com

The development of an HPLC purification method involves optimizing the mobile phase composition, flow rate, and column type to achieve the best separation between the target compound and its impurities. The fractions corresponding to the pure compound are collected, and the solvent is removed to yield the high-purity sample. The purity of the final product is often confirmed using analytical HPLC. lgcstandards.com

Purity Assessment

The purity of the isolated 3-(Dimethylamino)propanamide hydrochloride is typically assessed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the chemical structure and identifying any residual impurities. chemicalbook.comchemicalbook.comconicet.gov.ar Analytical HPLC provides a quantitative measure of purity by separating and detecting all components of the sample. lgcstandards.comlcms.cz

Chemical Transformations and Derivatization Strategies of 3 Dimethylamino Propanamide Hydrochloride

Oxidative and Reductive Manipulations of the Propanamide Backbone and Amine Functionality

The propanamide backbone and the tertiary amine functionality of 3-(Dimethylamino)propanamide (B2362980) are susceptible to specific oxidative and reductive transformations, allowing for the targeted synthesis of distinct molecular derivatives.

Oxidative Manipulations: The tertiary dimethylamino group is the primary site for oxidation. Treatment with appropriate oxidizing agents converts the tertiary amine into an amine N-oxide. This transformation alters the electronic properties and basicity of the nitrogen atom, introducing a formal positive charge on the nitrogen and a negative charge on the oxygen. Common reagents for this conversion include hydrogen peroxide (H₂O₂) and various peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). ebrary.net The resulting N-oxide, 3-(Dimethylamino)propanamide N-oxide, exhibits increased polarity and water solubility compared to the parent compound.

Reductive Manipulations: The primary amide group within the propanamide backbone can be completely reduced to a primary amine. This transformation requires the use of strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄). acs.orggoogle.com Milder reagents like sodium borohydride (B1222165) are ineffective for this purpose. acs.org The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), yielding 3-(dimethylamino)propan-1-amine. ontosight.aiinlibrary.uz This reduction fundamentally alters the backbone of the molecule, converting the amide into a 1,3-diamine structure.

The following table summarizes these key oxidative and reductive transformations:

| Transformation | Functional Group | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | Tertiary Amine | H₂O₂, m-CPBA | 3-(Dimethylamino)propanamide N-oxide |

Nucleophilic Substitution Reactions Involving the Dimethylamino Group

The reactivity of the dimethylamino group in nucleophilic substitution reactions can be viewed from two perspectives: its role as a nucleophile and its potential, albeit limited, role as a leaving group.

The Dimethylamino Group as a Nucleophile: The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a potent nucleophile. A classic example of this reactivity is the Menschutkin reaction, which involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. google.com This Sₙ2 reaction occurs when 3-(Dimethylamino)propanamide is treated with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The product is a quaternary ammonium salt, for instance, 3-carbamoyl-N,N,N-trimethylpropan-1-aminium iodide when using methyl iodide. These quaternized derivatives possess a permanent positive charge, which significantly alters their physical properties, such as solubility and hygroscopicity. Various alkylating agents can be employed to introduce different functionalities. rsc.orgnih.gov

The Dimethylamino Group as a Leaving Group: The dimethylamide anion is a very strong base, making the dimethylamino group an exceptionally poor leaving group in nucleophilic substitution reactions. acs.orgmdpi.com Direct displacement is therefore challenging. However, its capacity to act as a leaving group can be enhanced through specific activation strategies:

Quaternization: Conversion of the tertiary amine to a quaternary ammonium salt (as described above) transforms the dimethylamino group into a much better leaving group (a neutral trimethylamine (B31210) molecule). acs.orgmdpi.com This positively charged group can then be displaced by a suitable nucleophile.

Acid Catalysis: In an acidic medium, protonation of the dimethylamino group facilitates its elimination as the more stable, neutral dimethylamine (B145610) molecule upon nucleophilic attack at an adjacent carbon. acs.org

The table below outlines the quaternization reaction, a key nucleophilic substitution involving the dimethylamino group.

| Reaction | Electrophile | Reagent/Solvent | Product Class |

|---|---|---|---|

| Quaternization | Methyl Iodide | Chloroform | Quaternary Ammonium Iodide |

| Quaternization | Benzyl Bromide | Acetonitrile | Quaternary Ammonium Bromide |

Formation of Complex Amide Structures and Functionalized Derivatives

The primary amide functionality of 3-(Dimethylamino)propanamide is a key site for derivatization, enabling the formation of more complex structures and diverse functionalized molecules.

Dehydration to Nitriles: A fundamental transformation of the primary amide is its dehydration to the corresponding nitrile. This reaction can be achieved using a variety of strong dehydrating agents, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). nih.gov This process converts the carbamoyl (B1232498) group (-CONH₂) into a cyano group (-C≡N), yielding 3-(dimethylamino)propanenitrile (B47339). This derivative serves as a valuable synthetic intermediate for further chemical modifications.

Hofmann Rearrangement: The Hofmann rearrangement provides a method for converting a primary amide into a primary amine with the loss of one carbon atom. google.comorientjchem.org The reaction is typically carried out using bromine (Br₂) in an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). google.com The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the final amine product. google.com Subjecting 3-(Dimethylamino)propanamide to these conditions would yield N¹,N¹-dimethylethane-1,2-diamine, effectively shortening the carbon backbone and introducing a new primary amine functionality.

Hydrolysis and Subsequent Amide Coupling: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-(dimethylamino)propanoic acid. acs.orgmdpi.com While this is a cleavage reaction, the resulting carboxylic acid is a versatile intermediate for building more complex amide structures. The carboxylic acid can be "activated" by converting it into a more reactive derivative, such as an acyl chloride (using SOCl₂) or by using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). google.commdpi.com The activated intermediate can then be reacted with a wide range of primary or secondary amines to form new, more complex secondary or tertiary amides.

These derivatization strategies are summarized in the table below.

| Reaction | Reagent(s) | Key Intermediate | Final Product |

|---|---|---|---|

| Dehydration | P₂O₅, SOCl₂, or POCl₃ | - | 3-(Dimethylamino)propanenitrile |

| Hofmann Rearrangement | Br₂ / NaOH | Isocyanate | N¹,N¹-Dimethylethane-1,2-diamine |

Rational Design of Prodrugs Incorporating the 3-(Dimethylamino)propanamide Motif for Enhanced Biological Delivery

The 3-(Dimethylamino)propanamide motif, containing both a hydrogen-bond-donating amide and an ionizable tertiary amine, is a valuable structural unit for the rational design of prodrugs. Prodrugs are inactive precursors that are converted in vivo to the active parent drug, a strategy often employed to overcome poor solubility, permeability, or stability.

Modulation of Physicochemical Properties via the Tertiary Amine: The tertiary amine is a key handle for prodrug design. Its basicity allows for salt formation, but in its free base form, it contributes to the lipophilicity of a molecule, which can be crucial for crossing biological membranes. Prodrug strategies often focus on temporarily masking this amine to further enhance delivery.

One major strategy involves the formation of labile quaternary ammonium salts. google.comrsc.org While permanent quaternization increases polarity, specific promoieties can be attached to the tertiary amine to form a quaternary salt that is designed to be cleaved in vivo. google.commdpi.com For instance, N-acyloxyalkyl or N-phosphonooxymethyl groups can be used to form quaternary derivatives that are enzymatically or chemically cleaved to release the parent tertiary amine drug. acs.orgmdpi.com This approach can temporarily mask the amine's positive charge, improve stability, and control the release profile of the active drug. google.comrsc.org

Another strategy is the conversion of the tertiary amine to its N-oxide. N-oxides are significantly more polar and water-soluble than the parent amine. They can be used as prodrugs that are metabolically reduced back to the active tertiary amine, a strategy particularly useful for targeting hypoxic tissues, such as those found in solid tumors. mdpi.com

The combination of the tertiary amine and the amide group within the 3-(dimethylamino)propanamide motif provides a dual-functionality platform for rational prodrug design, enabling chemists to modulate properties like solubility, lipophilicity, and transport to optimize drug delivery.

Comprehensive Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-(Dimethylamino)propanamide (B2362980) hydrochloride. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and number of protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Due to the presence of the protonated tertiary amine, the chemical shifts can be influenced by the solvent and pH. In a typical deuterated solvent like D₂O or DMSO-d₆, the following proton signals are anticipated:

N(CH₃)₂ Protons: A singlet in the range of δ 2.8-3.0 ppm, integrating to six protons. The protonation of the nitrogen atom causes a downfield shift compared to the free base.

Methylene (B1212753) Protons (-CH₂-N): A triplet adjacent to the protonated amine group, expected around δ 3.2-3.5 ppm, integrating to two protons.

Methylene Protons (-CH₂-C=O): A triplet adjacent to the carbonyl group, appearing further upfield around δ 2.4-2.7 ppm, integrating to two protons.

Amide Protons (-CONH₂): Two broad singlets, typically in the range of δ 7.0-8.0 ppm, corresponding to the two non-equivalent amide protons. Their broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N(CH₃)₂ | 2.8 - 3.0 | Singlet | 6H |

| -CH₂-N- | 3.2 - 3.5 | Triplet | 2H |

| -CH₂-C(=O)- | 2.4 - 2.7 | Triplet | 2H |

| -CONH₂ | 7.0 - 8.0 | Broad Singlet (x2) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Five distinct carbon signals are expected for 3-(Dimethylamino)propanamide hydrochloride.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield in the range of δ 170-175 ppm.

N(CH₃)₂ Carbons: The two equivalent methyl carbons attached to the nitrogen atom would produce a single signal around δ 42-45 ppm.

Methylene Carbon (-CH₂-N): The carbon atom adjacent to the protonated nitrogen is expected to appear around δ 50-55 ppm.

Methylene Carbon (-CH₂-C=O): The carbon atom alpha to the carbonyl group would resonate in the region of δ 30-35 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C =O | 170 - 175 |

| -C H₂-N- | 50 - 55 |

| -N(C H₃)₂ | 42 - 45 |

| -C H₂-C(=O)- | 30 - 35 |

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of 3-(Dimethylamino)propanamide hydrochloride would display key absorption bands confirming its structure.

N-H Stretching (Amide): A pair of strong, broad bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-CONH₂) group.

N⁺-H Stretching (Amine Salt): A very broad and strong absorption band is anticipated between 2400-2700 cm⁻¹, which is characteristic of the N⁺-H stretch in a tertiary amine hydrochloride salt.

C-H Stretching (Alkane): Absorption bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups.

C=O Stretching (Amide I Band): A strong, sharp absorption peak around 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the primary amide.

N-H Bending (Amide II Band): A strong band around 1620-1650 cm⁻¹ arises from the N-H bending vibration of the primary amide.

C-N Stretching: C-N stretching vibrations for the amine and amide groups are expected in the fingerprint region, typically between 1000-1250 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Stretch | 3200 - 3400 | Strong, Broad |

| Amine Hydrochloride | N⁺-H Stretch | 2400 - 2700 | Strong, Very Broad |

| Alkane CH₂, CH₃ | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Primary Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp |

| Primary Amide | N-H Bend (Amide II) | 1620 - 1650 | Strong |

| Amine/Amide | C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 3-(Dimethylamino)propanamide hydrochloride, the molecular weight of the free base is 116.16 g/mol . In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 117.17.

The fragmentation of the parent ion is predictable based on its structure. Key fragmentation pathways would include:

Alpha-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would lead to the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, with an m/z of 58. This is often the base peak in the spectrum of N,N-dimethylalkylamines.

Amide Fragmentation: The amide group can undergo fragmentation through cleavage of the C-N bond, leading to the loss of an amino radical (•NH₂) and the formation of an acylium ion [M-16]⁺. Another common fragmentation is the McLafferty rearrangement if sterically possible, though less likely here. Cleavage of the C-C bond adjacent to the carbonyl group can also occur. For instance, cleavage of the bond between C2 and C3 would result in a [CH₂CONH₂]⁺ fragment at m/z 58.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 117 | [C₅H₁₃N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage next to tertiary amine |

| 58 | [C₂H₄NO]⁺ | Cleavage of C2-C3 bond |

| 101 | [C₅H₁₁NO]⁺ | Loss of NH₂ radical from [M+H]⁺ |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are indispensable for determining the purity of 3-(Dimethylamino)propanamide hydrochloride and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for purity analysis. Due to the high polarity and cationic nature of the compound, several approaches can be taken:

Ion-Pairing Chromatography: An anionic ion-pairing reagent (e.g., heptanesulfonic acid) can be added to the mobile phase to form a neutral ion-pair with the protonated analyte, allowing for retention on a standard C18 column.

HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar compounds and uses a polar stationary phase with a high organic content mobile phase.

Aqueous C18 Columns: Specialized columns designed for use with highly aqueous mobile phases can also be effective. Detection is typically achieved using a UV detector at a low wavelength (~210 nm) due to the lack of a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS).

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for qualitative analysis and reaction monitoring.

Stationary Phase: Silica (B1680970) gel plates are commonly used.

Mobile Phase: A polar solvent system is required to move the polar analyte from the baseline. Typical mobile phases could include mixtures of dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a base like triethylamine (B128534) or an acid like acetic acid to improve peak shape.

Visualization: As the compound is not UV-active, visualization can be achieved by staining with reagents such as potassium permanganate (B83412) or iodine vapor.

Advanced Characterization of Derived Polymeric or Material Forms (e.g., UV-Vis Spectroscopy, Dynamic Light Scattering, Zeta-potential)

The 3-(dimethylamino)propanamide moiety can be incorporated into larger polymeric structures, for example, through the polymerization of related acrylamide (B121943) derivatives. Characterizing these resulting materials is essential to understand their properties for various applications, such as in drug delivery.

UV-Vis Spectroscopy: While the monomer itself has no significant absorbance in the UV-Vis range, this technique becomes important if the monomer is copolymerized with a chromophoric monomer or if the resulting polymer is used to encapsulate a drug that has a distinct UV-Vis spectrum. It can be used to quantify the loading of such drugs into polymeric nanoparticles.

Dynamic Light Scattering (DLS): For polymeric materials that form nanoparticles or micelles in solution, DLS is a key technique used to determine the hydrodynamic diameter (size) and the size distribution of the particles. This is critical for applications in nanotechnology and drug delivery.

Zeta-potential Analysis: The zeta-potential is a measure of the magnitude of the electrostatic charge on the surface of a particle in a solution. For polymers containing the 3-(dimethylamino)propanamide unit, the tertiary amine group will be protonated at physiological pH, imparting a positive surface charge. Zeta-potential measurements are crucial for predicting the stability of colloidal dispersions (high positive or negative values indicate stability) and their potential interactions with negatively charged biological membranes.

Mechanistic Investigations of Molecular and Cellular Interactions of 3 Dimethylamino Propanamide Hydrochloride and Its Analogs

Enzyme Interaction Studies and Inhibition Mechanisms

The 3-(dimethylamino)propanamide (B2362980) moiety has been incorporated into various molecular scaffolds to probe their interactions with enzymes, leading to the discovery of potent and selective inhibitors.

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. nih.gov However, in the presence of oxidative stress or electrophilic compounds, this interaction is disrupted, leading to the accumulation of Nrf2 and the activation of antioxidant response elements (ARE). nih.govresearchgate.net Small molecules that can inhibit the Keap1-Nrf2 protein-protein interaction (PPI) are of significant interest as potential therapeutic agents for diseases associated with oxidative stress. nih.govresearchgate.net While direct studies on 3-(dimethylamino)propanamide hydrochloride are limited, the principles of Keap1-Nrf2 modulation by small molecules provide a framework for understanding how such a compound could potentially act. Non-covalent inhibitors that directly interrupt the Keap1-Nrf2 PPI are a key area of research. nih.gov

Analogs of 3-(dimethylamino)propanamide have been investigated as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov A series of irreversible inhibitors containing a 3-aminopropanamide (B1594134) fragment linked to a 4-anilinoquinazoline (B1210976) or 4-anilinoquinoline-3-carbonitrile (B11863878) core have been developed. researchgate.net These compounds have demonstrated potent inhibition of EGFR tyrosine kinase (TK) autophosphorylation in cancer cell lines. researchgate.net

One prototypical compound, N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide, showed selective activation within the intracellular environment. researchgate.net While it did not exhibit covalent binding to cell-free EGFR-TK, it is proposed to release an acrylamide (B121943) derivative intracellularly, which can then react with thiol groups, such as the conserved cysteine residue (Cys797) in the EGFR kinase domain. researchgate.net This intracellular activation mechanism offers a strategy to overcome the rapid metabolic deactivation and off-target reactions associated with highly reactive acrylamide warheads. researchgate.net

Studies on non-small cell lung cancer (NSCLC) cells harboring the gefitinib-resistant T790M mutation in EGFR have shown that these 3-aminopropanamide analogs can suppress cell proliferation at significantly lower concentrations than gefitinib. researchgate.net Further investigations with compounds like UPR1282 and UPR1268 in NSCLC cells carrying the EGFR T790M mutation confirmed inhibition of EGFR autophosphorylation at nanomolar concentrations, leading to significant apoptosis. nih.gov A peptide substrate array analysis revealed that these compounds also inhibit other kinases involved in the aggressive behavior of NSCLC cells. nih.gov

Table 1: Kinase Inhibition Profile of 3-Aminopropanamide Analogs

| Compound | Target Kinase | Cell Line | Effect |

| N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide | EGFR-TK | A549 | Inhibition of autophosphorylation |

| UPR1282 | EGFR | NCI-H1975 (T790M) | Inhibition of autophosphorylation, induction of apoptosis |

| UPR1268 | EGFR | NCI-H1975 (T790M) | Inhibition of autophosphorylation, induction of apoptosis |

| UPR1282 | Other kinases | NCI-H1975 | Inhibition of kinases in proliferation and invasive pathways |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov P-gp is an ATP-dependent transporter that actively pumps a wide range of anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy. frontiersin.org The development of P-gp inhibitors is a promising strategy to overcome MDR. nih.govmdpi.com

An analog of 3-(dimethylamino)propanamide, Soloxolone N-3-(dimethylamino)propylamide, has been identified as a potent P-gp inhibitor. nih.gov Molecular docking studies revealed that this compound interacts with the active site of P-gp, binding directly to its transmembrane domain with a binding energy comparable to the third-generation P-gp inhibitor zosuquidar. nih.gov

In vitro assays demonstrated that this compound significantly enhanced the uptake of P-gp substrates, such as Rhodamine 123 and doxorubicin, in P-gp-overexpressing human cervical carcinoma (KB-8-5) and murine lymphosarcoma (RLS40) cells. nih.gov The activity of Soloxolone N-3-(dimethylamino)propylamide was comparable to or even slightly higher than the reference inhibitor verapamil. nih.gov Importantly, it synergistically restored the sensitivity of KB-8-5 cells to the cytotoxic effects of doxorubicin, demonstrating its potential to reverse P-gp-mediated MDR. nih.gov

Table 2: P-glycoprotein Inhibition by a 3-(Dimethylamino)propanamide Analog

| Cell Line | P-gp Substrate | Effect of Soloxolone N-3-(dimethylamino)propylamide |

| KB-8-5 | Rhodamine 123 | 10.2-fold increase in uptake |

| KB-8-5 | Doxorubicin | 1.5-fold increase in uptake |

| RLS40 | Rhodamine 123 | 15.6-fold increase in uptake |

| RLS40 | Doxorubicin | 1.75-fold increase in uptake |

Protein-Protein Interaction Modulation Studies

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. ajwilsonresearch.comnih.gov Consequently, the modulation of PPIs with small molecules has emerged as a significant area of drug discovery. ajwilsonresearch.comnih.gov Hub proteins, such as 14-3-3, which interact with hundreds of partner proteins, are particularly attractive targets. nih.govscispace.com

While specific studies detailing the modulation of protein-protein interactions by 3-(dimethylamino)propanamide hydrochloride are not extensively documented, the chemical functionalities present in this molecule suggest its potential to engage in such interactions. The dimethylamino group, for instance, can form hydrogen bonds with catalytic residues in enzymes. The general principles of PPI modulation involve targeting "hot spots" at the interaction interface with small molecules that can either inhibit or stabilize the protein complex. nih.gov

Ligand Binding Studies and Receptor Interaction Profiling

The 3-(dimethylamino)propylamide moiety has been incorporated into novel compounds to explore their analgesic properties through receptor interactions. nih.gov One such compound, 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, was identified as a potent analgesic. nih.gov Mechanistic studies indicated that its analgesic effect is mediated through its active metabolite, which activates the μ opioid receptor (MOR). nih.gov Molecular dynamics simulations have been used to propose the mechanism of MOR activation by this metabolite. nih.gov

The 3-dimethylamino-1-propyl ligand has also been studied for its chelating properties with transition metals like nickel, palladium, and platinum. illinois.edu In these complexes, the ligand chelates to the metal center through both a metal-carbon and a metal-nitrogen bond, forming a stable square-planar geometry. illinois.edu

Elucidation of Intracellular Activation Pathways and Reactivity with Biomolecules (e.g., Thiol Groups)

As previously mentioned in the context of EGFR inhibition, certain 3-aminopropanamide analogs are designed to act as prodrugs that undergo selective activation within the intracellular environment. researchgate.net This strategy is employed to circumvent issues of poor stability and non-specific reactivity of highly electrophilic warheads like acrylamides. researchgate.net

The proposed mechanism involves the intracellular release of a reactive acrylamide derivative from the 3-(dimethylamino)propanamide-containing parent compound. researchgate.net This released acrylamide can then covalently bind to nucleophilic residues, such as the thiol group of cysteine, on target proteins. researchgate.net This targeted, intracellular activation enhances the selectivity and efficacy of the inhibitor while minimizing off-target effects. researchgate.net

Studies on Cellular Metabolism and Gene Expression Regulation

The cellular metabolism and influence on gene expression of 3-(Dimethylamino)propanamide hydrochloride and its analogs are areas of growing scientific interest. While direct and extensive research on 3-(Dimethylamino)propanamide hydrochloride is limited, studies on structurally related compounds provide valuable insights into its potential metabolic fate and its capacity to modulate gene expression. These investigations are crucial for understanding the broader biological activities and potential applications of this class of molecules.

Cellular Metabolism

The metabolic pathways of 3-(Dimethylamino)propanamide hydrochloride are presumed to involve several key enzymatic processes, drawing parallels from studies on analogous compounds containing N,N-dimethyl and propanamide functionalities. The primary metabolic transformations are expected to occur in the liver, mediated by cytochrome P450 (CYP) enzymes and other metabolic enzymes.

Hypothesized Metabolic Pathways of 3-(Dimethylamino)propanamide Hydrochloride

Based on the metabolism of structurally similar molecules, the following metabolic reactions are plausible for 3-(Dimethylamino)propanamide hydrochloride:

N-Demethylation: The dimethylamino group is susceptible to oxidative N-demethylation by CYP enzymes. This process would lead to the formation of 3-(Methylamino)propanamide and subsequently to 3-Aminopropanamide, with the release of formaldehyde.

Hydrolysis: The amide bond can be hydrolyzed by amidases, yielding 3-(Dimethylamino)propanoic acid and ammonia.

Oxidation: The carbon atoms in the propanamide backbone could undergo oxidation, leading to hydroxylated metabolites.

A study on the metabolism of N,N-dimethylamides has shown that they are readily N-dealkylated by liver microsomal cytochrome P-450. Similarly, research on a more complex propanamide derivative, ETN101, in hepatocytes revealed that its metabolism is primarily carried out by CYP1A2 and N-acetyltransferases. These findings support the likelihood of similar metabolic routes for 3-(Dimethylamino)propanamide hydrochloride.

Table 1: Potential Metabolic Reactions and Metabolites of 3-(Dimethylamino)propanamide Hydrochloride

| Metabolic Reaction | Enzyme Family | Potential Metabolite |

|---|---|---|

| N-Demethylation | Cytochrome P450 (CYP) | 3-(Methylamino)propanamide |

| 3-Aminopropanamide | ||

| Amide Hydrolysis | Amidases | 3-(Dimethylamino)propanoic acid |

| Oxidation | Cytochrome P450 (CYP) | Hydroxylated derivatives |

Gene Expression Regulation

The influence of small molecules on gene expression is a fundamental aspect of pharmacology and molecular biology. While no specific studies have detailed the effects of 3-(Dimethylamino)propanamide hydrochloride on global gene expression, its chemical structure suggests potential interactions with cellular pathways that could lead to altered gene transcription.

The presence of a tertiary amine and an amide group allows for potential interactions with various biological macromolecules, including enzymes and receptors, which can, in turn, trigger signaling cascades that culminate in changes in gene expression. For instance, compounds with similar structural motifs have been shown to influence the expression of genes involved in cellular stress responses, inflammation, and metabolic regulation.

Research on a variety of small molecules has demonstrated their ability to modulate gene expression through several mechanisms:

Epigenetic Modifications: Alterations in DNA methylation and histone modification patterns.

Transcription Factor Activity: Direct or indirect modulation of the activity of transcription factors.

Signaling Pathway Activation: Activation or inhibition of key cellular signaling pathways that regulate gene expression.

Given the current lack of direct evidence, future research employing techniques such as RNA sequencing (RNA-Seq) and microarray analysis would be invaluable in elucidating the specific gene expression signatures modulated by 3-(Dimethylamino)propanamide hydrochloride and its analogs. Such studies would provide a deeper understanding of its mechanism of action and potential therapeutic or biological effects.

Table 2: Potential Mechanisms of Gene Expression Regulation by Small Molecules like 3-(Dimethylamino)propanamide Hydrochloride

| Regulatory Mechanism | Description | Potential Cellular Impact |

|---|---|---|

| Epigenetic Modifications | Changes to DNA or histone proteins that affect gene accessibility. | Long-term changes in gene expression patterns. |

| Transcription Factor Modulation | Altering the function of proteins that bind to DNA to regulate transcription. | Specific and targeted changes in the expression of downstream genes. |

| Signaling Pathway Interference | Interaction with components of cellular communication networks. | Broad or specific changes in gene expression depending on the pathway affected. |

Diverse Applications in Advanced Chemical and Materials Science Research

Development of Cationic Polymers for Specialized Delivery Systems (e.g., siRNA)

The hydrochloride salt of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA-HCl), a derivative of 3-(dimethylamino)propanamide (B2362980), is a crucial monomer in the synthesis of well-defined cationic polymers for gene delivery. These polymers are particularly promising for the delivery of small interfering RNA (siRNA), a therapeutic modality that requires a carrier to protect it from degradation and facilitate entry into cells. nih.govnih.gov The cationic nature of these polymers, provided by the protonated tertiary amine, allows them to form stable complexes (polyplexes) with negatively charged siRNA through electrostatic interactions. nih.govnih.gov

Researchers have employed techniques like aqueous reversible addition-fragmentation chain transfer (RAFT) polymerization to synthesize sophisticated copolymers with controlled molecular weights and architectures. nih.govnih.gov For instance, DMAPMA-HCl has been polymerized into homopolymers which then act as macro-chain transfer agents (macroCTAs) for block copolymerization with other functional monomers. nih.govnih.gov

Key Research Findings:

Copolymer Synthesis: Copolymers have been created by combining DMAPMA with monomers like 2-lactobionamidoethyl methacrylamide (B166291) (LAEMA), which adds galactose residues for biocompatibility, or 2-aminoethyl methacrylamide hydrochloride (AEMA) and N-(3-aminopropyl) morpholine (B109124) methacrylamide (MPMA) to introduce different amine functionalities. nih.govnih.gov

siRNA Complexation: All tested cationic polymers and their glycopolymer derivatives demonstrated a strong ability to form complexes with siRNA at low weight ratios. nih.govnih.gov

Gene Knockdown Efficiency: Polyplexes formed from specific glycopolymers, such as P(DMAPMA₆₅-b-LAEMA₁₅), have shown outstanding results in cellular uptake and high efficiency in knocking down target genes like the epidermal growth factor receptor (EGFR). nih.gov This highlights the potential of these tailored polymers in therapeutic applications. nih.govnih.gov Cationic nanogels synthesized from related monomers also facilitate endosomal escape through the "proton sponge effect," enhancing the intracellular delivery of siRNA. researchgate.net

| Polymer Composition | Polymerization Method | Key Feature | Application Outcome |

|---|---|---|---|

| P(DMAPMA-HCl) Homopolymer | Aqueous RAFT | Cationic backbone | Used as macroCTA for block copolymers nih.govnih.gov |

| P(DMAPMA-b-LAEMA) | Aqueous RAFT | Glycopolymer with galactose residues | High cellular uptake and EGFR knockdown nih.gov |

| P[(DMAPMA-b-MPMA)-b-LAEMA] | Aqueous RAFT | Glycopolymer with morpholine ring | Excellent siRNA delivery and low toxicity nih.gov |

Engineering of Thermo-Responsive Polymeric Materials

Stimuli-responsive or "smart" polymers that undergo reversible changes in response to environmental stimuli are of great scientific interest. researchgate.net Copolymers based on N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA), the free amine form derived from the hydrochloride, have been engineered to exhibit thermo-responsive behavior. researchgate.net These polymers often display a Lower Critical Solution Temperature (LCST), a point at which they transition from a soluble, hydrophilic state to an insoluble, hydrophobic state upon heating. researchgate.netox.ac.uk

This phase transition behavior can be precisely tuned by altering the polymer's composition and the conditions of the aqueous solution.

Key Research Findings:

Homopolymer Behavior: The homopolymer PDMAPMA exhibits an LCST at 35°C, but only at a very high pH of 14 in the absence of salt. researchgate.net

Copolymerization for Tunability: By copolymerizing DMAPMA with a hydrophobic monomer like methyl methacrylate (B99206) (MMA), the resulting P(DMAPMA-co-MMA) copolymers exhibit an LCST over a much wider pH range (pH > 8.5). researchgate.net

Tuning with pH and Salt: The LCST of these copolymers can be finely adjusted across a broad temperature range (from room temperature to ~70°C) by changing the pH and salt concentration of the solution. This tunability is critical for applications where precise temperature control is needed. researchgate.net

CO₂ Sensitivity: These copolymers have also demonstrated potential as visual CO₂ sensors, as bubbling CO₂ through the solution can induce a reversible phase separation. researchgate.net

| Polymer | Stimulus | Response | Controlling Factor |

|---|---|---|---|

| PDMAPMA Homopolymer | Temperature | Exhibits LCST at 35°C | Requires very high pH (14) researchgate.net |

| P(DMAPMA-co-MMA) | Temperature | Tunable LCST (RT to 70°C) | pH (>8.5) and salt concentration researchgate.net |

| P(DMAPMA-co-MMA) | CO₂ Gas | Reversible phase separation | Bubbling/purging with CO₂/N₂ researchgate.net |

Research into Surface-Active Agents and Surfactant Production

The amphiphilic nature of molecules derived from 3-(dimethylamino)propanamide makes them excellent candidates for the synthesis of cationic surfactants. google.com These surfactants possess a hydrophilic "head" (the cationic dimethylamino group) and a hydrophobic "tail" (typically a long alkyl chain), allowing them to reduce surface tension at interfaces. nih.gov

Cationic surfactants containing an amide group have been prepared by reacting N-(3-(dimethylamino)propyl)alkanamides with benzyl (B1604629) chloride in a quaternization reaction. google.com The resulting N-(3-(dimethyl benzyl ammonio) propyl) alkanamide chloride surfactants show promising surface-active properties.

Key Research Findings:

Synthesis: A series of cationic surfactants with varying alkyl chain lengths (C12, C14, C16) were synthesized from dimethylaminopropylamine derivatives. google.com

Surface Properties: Surface tension measurements were used to determine key parameters, including the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. google.com

CMC Values: The prepared surfactants showed lower CMC values than many conventional cationic surfactants, indicating high efficiency. As expected, the CMC decreases as the length of the hydrophobic alkyl chain increases. google.com

Thermodynamics: The thermodynamic parameters of adsorption and micellization were found to be dependent on both the alkyl chain length and the temperature, with the adsorption process being more favorable than micellization. google.com

| Surfactant (Alkyl Chain) | CMC at 25°C (mol/L) | Key Property |

|---|---|---|

| C12Bn (Lauramide derivative) | 5.5 x 10⁻⁴ | Lowest CMC among tested series google.com |

| C14Bn (Myristamide derivative) | Data not specified | CMC decreases with chain length google.com |

| C16Bn (Palmitamide derivative) | Data not specified | Most effective biocidal activity google.com |

Utilization as Photoinitiators in Polymerization Research

In the field of photopolymerization, particularly for materials like dental resins, multi-component photoinitiating systems are often used. These systems typically consist of a photosensitizer (e.g., camphorquinone, CQ) that absorbs light and a co-initiator that generates the polymerizing free radicals. illinois.edufrontiersin.org Tertiary amines, structurally similar to the free amine form of 3-(dimethylamino)propanamide, are widely used as co-initiators or electron donors in these systems. nih.govillinois.edu

Upon exposure to light of a suitable wavelength, the photosensitizer is promoted to an excited state. It then interacts with the tertiary amine co-initiator. The amine donates an electron and/or an abstractable hydrogen atom, leading to the formation of a highly reactive amino-substituted alkyl radical. This radical is the primary species that initiates the chain-growth polymerization of monomers like methacrylates. nih.govfrontiersin.org While 3-(dimethylamino)propanamide itself is not a primary photoinitiator, its structural motif is central to the function of these critical co-initiators.

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

While 3-(dimethylamino)propanamide hydrochloride is an achiral molecule and therefore cannot function as a chiral auxiliary itself, its core structural element—the dimethylaminopropyl group—is a valuable component in the synthesis of ligands for transition metal catalysis. rsc.org Chiral ligands are essential for asymmetric synthesis, a field focused on producing specific enantiomers of chiral molecules.

The nitrogen atom of the dimethylamino group can coordinate to a metal center, forming a stable chelate ring if another part of the molecule also binds to the metal. This chelation effect is fundamental to ligand design.

Relevant Research Findings:

Ligand Synthesis: Researchers have successfully synthesized square-planar complexes of Nickel(II), Palladium(II), and Platinum(II) using chelating 3-dimethylamino-1-propyl ligands. In these complexes, the ligand binds to the metal through both a metal-carbon bond and a coordinating metal-nitrogen bond, forming a stable five-membered ring. rsc.org

Application in CVD: The platinum complex, Pt[(CH₂)₃NMe₂]₂, has been investigated as a precursor for the chemical vapor deposition (CVD) of platinum thin films, demonstrating the utility of this ligand structure in materials science. rsc.org

General Principles: The synthesis of C₂-symmetric chiral N,N′-dioxide ligands from readily available amino acids and amines illustrates a common strategy for creating chiral environments around a metal center for asymmetric catalysis. mdpi.com The incorporation of amine functionalities is a key step in building these sophisticated molecular tools.

Intermediate in the Synthesis of Agrochemicals and Functional Organic Molecules

One of the most significant applications of 3-(dimethylamino)propanamide hydrochloride is its role as a versatile intermediate in organic synthesis. mdpi.com Its bifunctional nature, containing both an amide and a tertiary amine, allows it to serve as a building block for constructing more complex molecules with desired functionalities. mdpi.com It is used as a precursor in the development of pharmaceuticals and agrochemicals. mdpi.com

The compound provides a reliable method for introducing the dimethylaminopropylamide or a related dimethylaminopropyl moiety into a target structure. This is often achieved through reactions involving either the amide or the amine group. For instance, the amine can act as a nucleophile, or the entire fragment can be attached to a larger molecular scaffold. This utility makes it a valuable compound in both industrial and academic research laboratories focused on synthetic chemistry.

Exploration in Biological Imaging Applications Through Fluorescent Derivatives

Fluorescent probes are indispensable tools for visualizing and studying biological processes within living cells. The design of these probes often involves combining a fluorophore (the light-emitting part of the molecule) with a recognition element that interacts with a specific target. Amine-containing compounds are frequently used as key building blocks in the synthesis of these probes. nih.gov

While not fluorescent on its own, 3-(dimethylamino)propanamide can be used to synthesize fluorescent derivatives. The terminal amine group can be reacted with a fluorophore core, such as a naphthalimide or quinoline, to create a new probe molecule. nih.gov The incorporated dimethylamino group can significantly influence the photophysical properties of the resulting dye.

Synthetic Strategies and Principles:

Naphthalimide Probes: 1,8-Naphthalimide derivatives are a well-known class of fluorophores used for cellular imaging. Their synthesis often involves the condensation of a naphthalic anhydride (B1165640) with a primary or secondary amine. The amine from a molecule like 3-(dimethylamino)propanamide could be used to attach the dimethylaminopropyl group to the naphthalimide core.

Quinoline-Based Dyes: Dimethylaminoquinoline (DMAQ) fluorophores have been designed where the dimethylamino group acts as an electron-donating "polarizer" that pushes electron density into the aromatic core, tuning its fluorescent properties. These are often synthesized from precursors like 3-(dimethylamino)aniline, demonstrating the importance of this functional group in fluorophore design. nih.gov

Functionality: The basicity of the tertiary amine can also be exploited to create probes that are sensitive to pH, allowing for the imaging of acidic organelles like lysosomes within cells.

Contributions to Cancer Research through DNA Intercalation and Topoisomerase Inhibition Studies of Related Structures

While 3-(Dimethylamino)propanamide hydrochloride is not directly documented as a DNA intercalator or topoisomerase inhibitor, its structural motifs are present in more complex molecules that are significant in cancer research. The study of these related structures provides valuable insights into the mechanisms of anticancer agents. Key contributions have been made through the investigation of compounds that interact with DNA, either by intercalating between base pairs or by inhibiting topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes like replication. nih.govnih.gov

DNA Intercalation: DNA intercalators are typically planar aromatic molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA structure and interfere with replication and transcription, ultimately leading to cell death. nih.gov A notable example of a structurally related compound is N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). DACA contains a dimethylaminoalkyl side chain, similar to the core structure of 3-(Dimethylamino)propanamide, and has been investigated for its properties as a DNA intercalator and its potential in cancer therapy. researchgate.net Research on DACA and its analogues demonstrates that the side chain can influence the compound's transport properties and binding affinity, which are critical factors for its efficacy as an antitumor agent. researchgate.netresearchgate.net

Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve topological problems in DNA by cleaving and resealing the phosphate (B84403) backbone. nih.gov Inhibiting these enzymes can lead to the accumulation of DNA strand breaks, triggering apoptosis in cancer cells. nih.gov Topoisomerase inhibitors are a major class of anticancer drugs. mdpi.commdpi.com

Research into DACA and its derivatives has shown that these compounds can target both topoisomerase I and topoisomerase II. researchgate.net The mechanism often involves stabilizing the transient complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strands and results in cytotoxic lesions. nih.gov Studies on various DACA analogues have helped to elucidate the structure-activity relationship, indicating that substitutions on the acridine (B1665455) ring can modulate the selectivity and potency of topoisomerase inhibition. researchgate.net For instance, 5-halogen substituted DACA derivatives have shown potent activity related to their selective action towards topoisomerase II. researchgate.net The dual inhibition of both topoisomerase I and II by some of these related structures is a significant area of interest, as it may contribute to their high antitumor activity. researchgate.net

The following table summarizes key findings from studies on related structures in cancer research:

| Compound Class | Mechanism of Action | Key Research Findings |

| Acridine Derivatives (e.g., DACA) | DNA Intercalation & Topoisomerase I/II Inhibition | Side chain influences transport and binding; substitutions on the aromatic ring affect potency and selectivity. researchgate.netresearchgate.net |

| Anthracyclines (e.g., Doxorubicin) | DNA Intercalation & Topoisomerase II Inhibition | A primary class of inhibitors used in cancer treatment; can cause DNA damage leading to cell death. nih.gov |

| Camptothecins (e.g., Topotecan) | Topoisomerase I Inhibition | Stabilizes the DNA-topoisomerase I complex, preventing DNA resealing. nih.govnih.gov |

Applications in Proteomics Research (e.g., Protein Crosslinking, Mass Spectrometry Analysis)

In the field of proteomics, understanding protein-protein interactions and the three-dimensional structure of proteins is fundamental. Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful tool for this purpose. springernature.com While 3-(Dimethylamino)propanamide hydrochloride itself is not a cross-linking agent, the structurally similar compound 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) is a widely used zero-length cross-linker. nih.govwaters.com

Protein Cross-linking: EDC facilitates the formation of an amide bond between a carboxyl group (from aspartic or glutamic acid residues) and a primary amine (from lysine (B10760008) residues) on proteins that are in close proximity. nih.govscispace.com This "zero-length" cross-linking is invaluable because it covalently links interacting residues without introducing a long spacer arm, providing high-resolution distance constraints for structural modeling. nih.gov EDC is often used in combination with other reagents, such as N-hydroxysuccinimide (NHS) to create more stable amine-reactive intermediates, or with dihydrazides to target acidic residues specifically. nih.gov

Mass Spectrometry Analysis: After cross-linking, proteins are enzymatically digested into smaller peptides. The resulting mixture of linear and cross-linked peptides is then analyzed by mass spectrometry. yulab.org The mass spectrometer measures the mass-to-charge ratio of the peptides, and subsequent fragmentation (MS/MS) provides sequence information. springernature.com Specialized software is used to identify the cross-linked peptides from these complex spectra. This data reveals which amino acid residues are spatially close, providing crucial information about protein folding and interaction interfaces. springernature.com The analysis of EDC-cross-linked samples can be challenging, but it yields a unique set of distance restraints in the form of links between Lys and Asp/Glu residues. nih.gov

The workflow for a typical XL-MS experiment involving an EDC-like reagent is outlined below:

| Step | Description | Purpose |

| 1. Cross-linking Reaction | Incubation of the protein or protein complex with a cross-linking reagent like EDC. | To covalently link spatially proximal amino acid residues. scispace.com |

| 2. Quenching/Purification | Stopping the reaction and removing excess reagent. | To prevent non-specific cross-linking and interference in subsequent steps. scispace.com |

| 3. Proteolytic Digestion | The cross-linked protein sample is digested, typically with trypsin. | To generate peptides of a suitable size for mass spectrometry analysis. scispace.com |

| 4. LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. | To separate the complex peptide mixture and acquire fragmentation data for identification. waters.comyulab.org |

| 5. Data Analysis | Specialized software identifies the cross-linked peptide pairs from the MS/MS spectra. | To map the protein's three-dimensional structure and identify protein-protein interaction sites. springernature.com |

Application as a Chemical Reagent in Custom Antibody Labeling

Custom antibody labeling is a critical process in biomedical research and diagnostics, enabling the detection and tracking of specific antigens. This process involves covalently attaching a label—such as a fluorescent dye, enzyme, or biotin—to an antibody. The chemical principles underlying this process often involve reagents that are structurally related to 3-(Dimethylamino)propanamide hydrochloride.

Specifically, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) are frequently employed in bioconjugation chemistry for labeling antibodies. nih.govwaters.com EDC is a zero-length cross-linker that activates carboxyl groups (present on the antibody or the label) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on the corresponding binding partner to form a stable amide bond. scispace.com This chemistry is a cornerstone of many custom antibody conjugation protocols. thermofisher.com

The process allows for the creation of tailored reagents for a wide variety of applications. creative-diagnostics.comrevvity.com For example, an antibody can be labeled with horseradish peroxidase (HRP) for use in an ELISA or with a fluorescent dye for flow cytometry or immunofluorescence microscopy. The choice of linker chemistry is crucial for preserving the antibody's function, as non-specific labeling can obstruct the antigen-binding site. thermofisher.com The use of amine-reactive chemistry with reagents like EDC is a well-established method to achieve efficient and stable conjugation. thermofisher.com

The table below details common labels attached to antibodies using chemistries involving related reagents:

| Label Type | Example(s) | Common Application(s) |

| Enzymes | Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP) | ELISA, Western Blotting, Immunohistochemistry creative-diagnostics.com |

| Fluorophores | Alexa Fluor dyes, DyLight Fluors, R-Phycoerythrin (R-PE) | Flow Cytometry, Immunofluorescence Microscopy creative-diagnostics.comrevvity.com |

| Affinity Tags | Biotin | Avidin-Biotin Complex (ABC) methods, pull-down assays creative-diagnostics.com |

| Oligonucleotides | DNA strands | Spatial biology, Immuno-PCR thermofisher.comrevvity.com |

Computational and Theoretical Chemistry Studies on 3 Dimethylamino Propanamide Hydrochloride

Computational and theoretical chemistry provide powerful tools to investigate the properties and potential applications of chemical compounds at the molecular level. For 3-(Dimethylamino)propanamide (B2362980) hydrochloride, these methods offer insights into its interactions with biological targets, electronic structure, conformational flexibility, and the rational design of its derivatives.

Q & A

How can the purity of 3-(Dimethylamino)propanamide hydrochloride be accurately determined in synthetic batches?

Level: Basic

Methodological Answer:

Purity assessment requires orthogonal analytical techniques:

- 1H-NMR Spectroscopy : Analyze peak integration ratios for protons associated with the dimethylamino group (δ ~2.5–3.0 ppm) and the propanamide backbone (δ ~3.8–4.2 ppm). Impurity peaks, such as unreacted intermediates or hydrolysis by-products, should be quantified relative to the main product .

- HPLC with UV/Vis Detection : Use a C18 column and a mobile phase optimized for polar amines (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Calibrate against a reference standard to quantify impurities <0.1% .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt formation integrity .

What are the critical parameters to optimize in the synthesis of 3-(Dimethylamino)propanamide hydrochloride to minimize by-products?

Level: Basic

Methodological Answer:

Key parameters include:

- Reaction Stoichiometry : Ensure exact molar ratios of dimethylamine and propanamide precursors to avoid unreacted starting materials. Excess dimethylamine can lead to di- or tri-methylated by-products .

- Temperature Control : Maintain temperatures below 40°C during hydrochloride salt formation to prevent thermal degradation of the amine group .

- Workup Protocol : Use cold ether or dichloromethane for precipitation to reduce co-precipitation of hydrophilic impurities. Centrifugation at 4°C enhances yield and purity .

Which spectroscopic methods are most effective for structural elucidation of 3-(Dimethylamino)propanamide hydrochloride?

Level: Basic

Methodological Answer:

- 1H/13C NMR : Assign peaks for the dimethylamino group (δH ~2.6 ppm, δC ~40–45 ppm) and the amide carbonyl (δC ~170 ppm). DMSO-d6 is preferred for resolving exchangeable protons (e.g., NH) .

- FT-IR Spectroscopy : Confirm the presence of the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹). The absence of free amine N–H stretches (~3300 cm⁻¹) validates salt formation .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]+ ions. Match experimental m/z to theoretical values within 3 ppm error .

How to resolve contradictions in solubility data of 3-(Dimethylamino)propanamide hydrochloride across different solvent systems?

Level: Advanced

Methodological Answer:

Contradictions arise from solvent polarity, pH, and ion-pairing effects. A systematic approach includes:

- Solvent Screening : Test solubility in graded aqueous-organic mixtures (e.g., water/methanol, water/THF) at 25°C. Use UV/Vis or gravimetric analysis to quantify saturation points .

- pH-Dependent Studies : Adjust pH with HCl/NaOH (1–12) to assess salt dissociation. Solubility minima near the compound’s pKa (~8–9 for tertiary amines) indicate protonation-dependent behavior .

- Ionic Strength Effects : Add NaCl or KCl (0.1–1.0 M) to evaluate salting-in/out phenomena. Data should be normalized to ionic strength to isolate solvent-specific trends .

What mechanistic insights can be gained from studying the hydrochloride salt formation of 3-(Dimethylamino)propanamide derivatives?

Level: Advanced

Methodological Answer:

- Protonation Sites : Use DFT calculations to model the preferred protonation site (amide oxygen vs. dimethylamino nitrogen). Compare with experimental pKa values from potentiometric titrations .

- Crystallography : Solve the crystal structure to identify hydrogen-bonding networks between Cl⁻ and NH/O groups. This reveals how lattice stability impacts hygroscopicity .